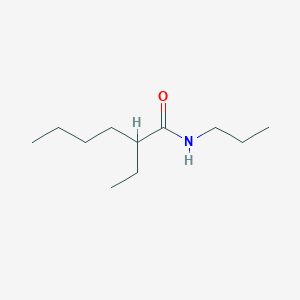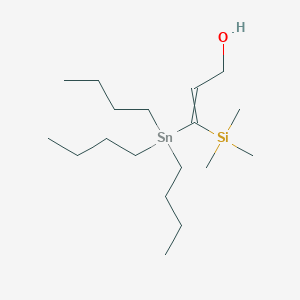
3-(Tributylstannyl)-3-(trimethylsilyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tributylstannyl)-3-(trimethylsilyl)prop-2-en-1-ol is an organometallic compound featuring both tin and silicon atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tributylstannyl)-3-(trimethylsilyl)prop-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as allyl alcohol, tributylstannane, and trimethylsilyl chloride.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. A common solvent for this reaction is tetrahydrofuran (THF).
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, scaling up the production for industrial purposes would involve optimizing the reaction conditions to ensure high yield and purity. This might include using continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Tributylstannyl)-3-(trimethylsilyl)prop-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The stannyl and silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine or iodine) or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Yields saturated alcohols.
Substitution: Results in the formation of new organometallic compounds with different functional groups.
Scientific Research Applications
3-(Tributylstannyl)-3-(trimethylsilyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds, particularly in cross-coupling reactions.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in organometallic reactions. The tin and silicon atoms provide unique reactivity, allowing for the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
3-(Tributylstannyl)prop-2-en-1-ol: Lacks the trimethylsilyl group, resulting in different reactivity.
3-(Trimethylsilyl)prop-2-en-1-ol: Lacks the tributylstannyl group, affecting its use in cross-coupling reactions.
3-(Tributylstannyl)-3-(trimethylsilyl)propane: Saturated version, with different chemical properties.
Uniqueness
3-(Tributylstannyl)-3-(trimethylsilyl)prop-2-en-1-ol is unique due to the presence of both tin and silicon atoms, which provide distinct reactivity patterns. This dual functionality makes it a versatile reagent in organic synthesis, particularly for forming complex molecules.
Properties
CAS No. |
138407-96-2 |
|---|---|
Molecular Formula |
C18H40OSiSn |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
3-tributylstannyl-3-trimethylsilylprop-2-en-1-ol |
InChI |
InChI=1S/C6H13OSi.3C4H9.Sn/c1-8(2,3)6-4-5-7;3*1-3-4-2;/h4,7H,5H2,1-3H3;3*1,3-4H2,2H3; |
InChI Key |
ZVYVWTMJKJVQSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CCO)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane](/img/structure/B14272316.png)
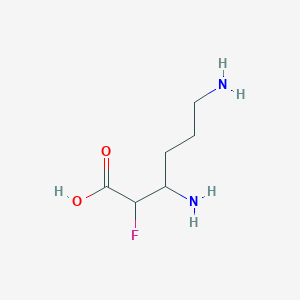
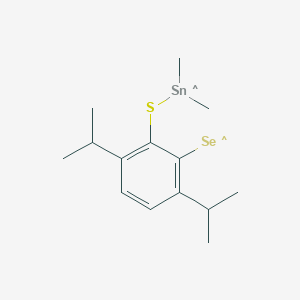
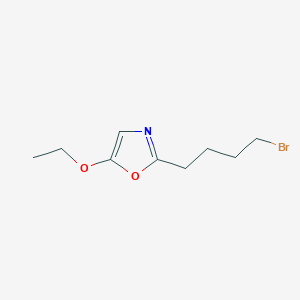
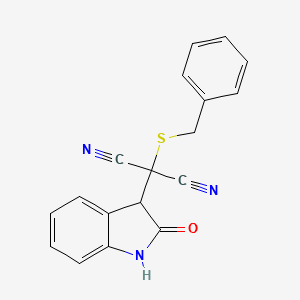
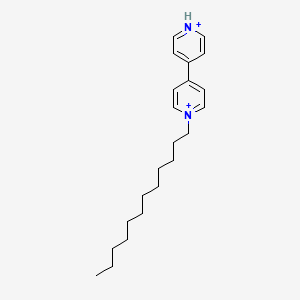
![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)
![Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14272365.png)
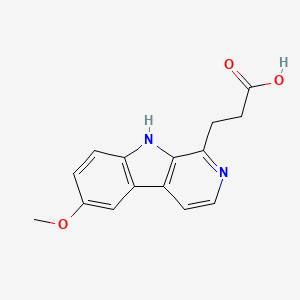
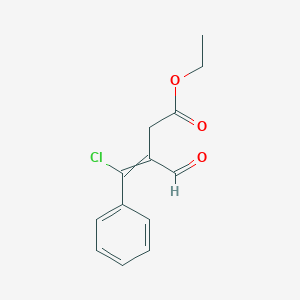
![Benzene, [[(phenylmethoxy)methyl]sulfonyl]-](/img/structure/B14272384.png)
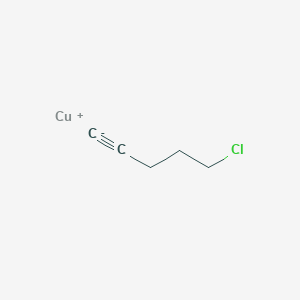
![(NE)-N-[(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methylidene]hydroxylamine](/img/structure/B14272387.png)
